molecular formula C10H14N5O8P B3052358 AMP N1-oxide CAS No. 4061-78-3

AMP N1-oxide

Cat. No. B3052358
CAS RN: 4061-78-3
M. Wt: 363.22 g/mol
InChI Key: NHPUYVZFYMGZQX-UHFFFAOYSA-N
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Description

AMP N1-oxide is a unique compound found in royal jelly . It has been identified as an active component that induces neurite outgrowth from cultured rat pheochromocytoma PC12 cells . It also has effects on the proliferation and differentiation of cultured neural stem/progenitor cells .


Chemical Reactions Analysis

AMP N1-oxide has been found to have various effects on cells. For instance, it enhances the proliferation-inducing activity of basic fibroblast growth factor (FGF-2) in neural stem/progenitor cells at low micromolar concentrations . Conversely, high concentrations of AMP N1-oxide (over 20 μM) markedly suppress cell growth even in the presence of FGF-2 .

Scientific Research Applications

Neurological Applications

AMP N1-oxide, a compound found in royal jelly, has shown significant effects on neural stem/progenitor cells (NSCs). Studies have demonstrated its potential in enhancing astrogenesis (formation of astrocytes) from NSCs. This effect is mediated through the activation of STAT3, a transcription factor that regulates astrocyte-specific genes (Hattori et al., 2007). Additionally, AMP N1-oxide induces neurite outgrowth in rat pheochromocytoma PC12 cells, an effect crucial for neuronal differentiation. This process is influenced by adenosine A2A receptor-mediated protein kinase A signaling, distinct from the pathways involving mitogen-activated protein kinase (Hattori et al., 2007).

Chemical Interaction and Stability

Different mechanisms of chemical interactions involving AMP N1-oxide have been explored. For instance, studies have highlighted the deamination mechanisms of isomeric styrene oxide-induced N1-adenine adducts, revealing diverse pathways depending on the specific isomer of N1-SO-AMP (Koskinen & Hemminki, 1999). Furthermore, research has focused on the stabilization of iron oxide nanoparticles in various conditions, which can have implications for the use of AMP N1-oxide in nanotechnology and material science (Xue et al., 2014).

Nanotechnology and Sensing Applications

In the realm of nanotechnology, AMP N1-oxide plays a role in the development of nanostructures and their applications. For example, atmospheric-microplasma (AMP) systems have been utilized for the fabrication of Mo-oxide nanostructures, demonstrating the flexibility and potential of AMPs in nanomanufacturing (Mariotti, Bose, & Ostrikov, 2009). Additionally, the creation of metal oxide nano-heterostructures, which incorporate AMP N1-oxide, has shown promise in enhancing the performance of gas sensors, highlighting a significant application in the field of chemical sensing (Walker, Akbar, & Morris, 2019).

Mechanism of Action

AMP N1-oxide increases the generation of astrocytes in a dose-dependent manner when the cells are cultured in medium lacking FGF-2 . It also increases the phosphorylation of STAT3 (signal transducer and activator of transcription 3), a transcription factor that mediates the expression of astrocyte-specific genes . This suggests that AMP N1-oxide facilitates astrogenesis by neural stem cells through the activation of STAT3 .

Future Directions

The future directions for research on AMP N1-oxide could include further investigation into its effects on the central nervous system, particularly on neural stem cells/progenitor cells . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUYVZFYMGZQX-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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